molecular formula C19H19ClN4O4S B2822598 (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351662-00-4

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2822598
CAS No.: 1351662-00-4
M. Wt: 434.9
InChI Key: JWMDZPVETYXKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound features a nitrofuran moiety, a phenylthiazole group, and a piperazine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the nitrofuran moiety: This can be achieved through nitration of furan derivatives.

    Synthesis of the phenylthiazole group: This involves the reaction of thioamides with α-haloketones.

    Coupling with piperazine: The phenylthiazole derivative is then reacted with piperazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group in the nitrofuran can be reduced to an amine.

    Substitution: The phenylthiazole and piperazine rings can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylthiazole or piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of a nitrofuran moiety with a phenylthiazole and piperazine ring. This structure may confer unique antibacterial properties and potential for use against resistant bacterial strains .

Biological Activity

The compound (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antileishmanial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound consists of a nitrofuran moiety linked to a thiazole-piperazine framework. The structural features contribute to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of the nitrofuran and thiazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiazole ring demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismsMIC (μg/mL)Reference
1bE. faecalis100
1cS. aureus200
5bC. albicans4.01
5cA. niger4.23

The minimum inhibitory concentration (MIC) values indicate that while some compounds show promising activity, they are generally less effective than established antibiotics such as chloramphenicol and ketoconazole.

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial properties. A study synthesized various derivatives of the nitrofuran-thiadiazole scaffold linked to piperazine, revealing promising results against Leishmania major. The most effective compound demonstrated an IC50 value of 0.08 μM against the promastigote form with a selectivity index (SI) of 78.5 , indicating low toxicity towards macrophages.

CompoundFormIC50 (μM)CC50 (μM)SI
2dPromastigote0.0878578.5

This suggests a significant potential for developing new antileishmanial agents based on this scaffold .

Anticancer Activity

Emerging studies have also investigated the anticancer potential of compounds related to the nitrofuran-thiazole structure. For example, certain derivatives have shown inhibitory effects on cancer cell lines by interfering with critical cellular processes.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the nitro group in the furan moiety is known to enhance reactive oxygen species (ROS) production, leading to cellular damage in pathogens and cancer cells alike.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized nitrofuran derivatives against a panel of bacterial strains, demonstrating that modifications in the molecular structure significantly influenced their efficacy.
  • Antileishmanial Studies : The evaluation of piperazinyl-linked nitrofuran derivatives highlighted their effectiveness against both promastigote and amastigote forms of Leishmania major, paving the way for further exploration in therapeutic applications .

Properties

IUPAC Name

(5-nitrofuran-2-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S.ClH/c24-19(16-6-7-17(27-16)23(25)26)22-10-8-21(9-11-22)12-15-13-28-18(20-15)14-4-2-1-3-5-14;/h1-7,13H,8-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMDZPVETYXKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.